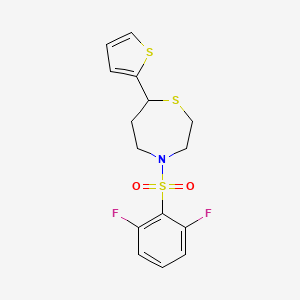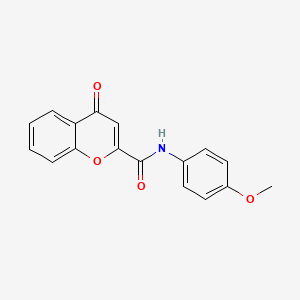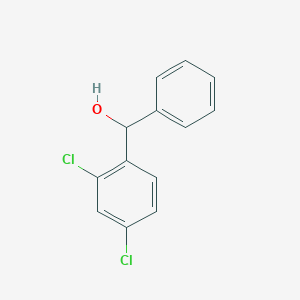
(2,4-Dichlorophenyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl)(phenyl)methanol: is an organic compound with the molecular formula C13H10Cl2O. It is a white solid that is used in various chemical and industrial applications. This compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
作用机制
Target of Action
(2,4-Dichlorophenyl)(phenyl)methanol, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic . It is capable of killing bacteria and viruses associated with mouth and throat infections . Therefore, its primary targets are the bacteria and viruses present in the mouth and throat.
Mode of Action
The compound interacts with its targets (bacteria and viruses) by denaturing their proteins and disrupting their structure . This interaction results in the death of the bacteria and viruses, thereby alleviating the infection .
Biochemical Pathways
It is known that the compound interferes with the protein structure of bacteria and viruses, which likely disrupts their normal biological functions .
Pharmacokinetics
It is commonly used in throat lozenges , suggesting that it is likely absorbed through the mucous membranes in the mouth and throat
Result of Action
The primary result of the action of this compound is the death of bacteria and viruses in the mouth and throat . This leads to a reduction in the symptoms of mouth and throat infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level of the environment can affect the compound’s antiseptic activity Additionally, the presence of other substances, such as those found in saliva or food, might interact with the compound and potentially affect its efficacy
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)(phenyl)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
- Dissolve 2,4-dichlorobenzaldehyde in anhydrous ether.
- Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature and reagent addition.
化学反应分析
Types of Reactions:
Oxidation: (2,4-Dichlorophenyl)(phenyl)methanol can be oxidized to form (2,4-dichlorophenyl)(phenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2,4-dichlorophenyl)(phenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: (2,4-Dichlorophenyl)(phenyl)methanone.
Reduction: (2,4-Dichlorophenyl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (2,4-Dichlorophenyl)(phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated phenyl compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting bacterial and viral infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the manufacture of polymers and resins.
相似化合物的比较
(2,4-Dichlorophenyl)methanol: A related compound with similar chemical properties but lacking the phenyl group.
(2,4-Dichlorophenyl)(phenyl)methanone: The oxidized form of (2,4-Dichlorophenyl)(phenyl)methanol.
(2,4-Dichlorophenyl)(phenyl)methane: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both 2,4-dichlorophenyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications, from chemical synthesis to biological research.
属性
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWHXYBCOVOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
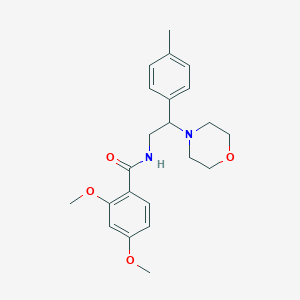
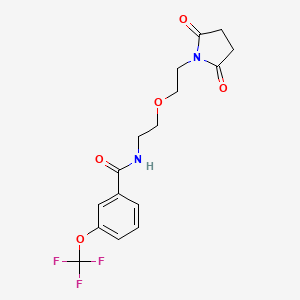

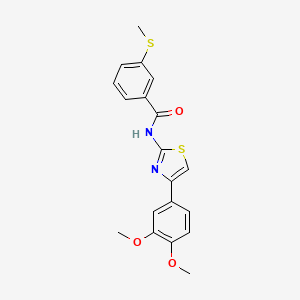
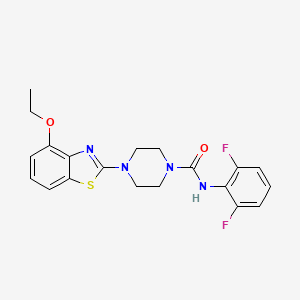
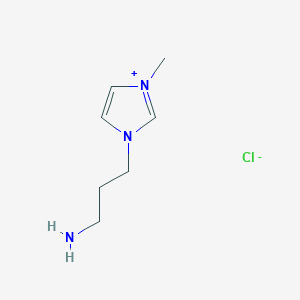
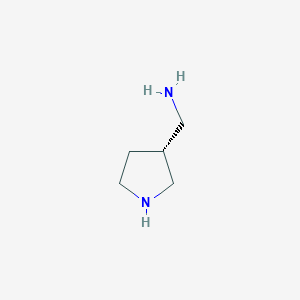
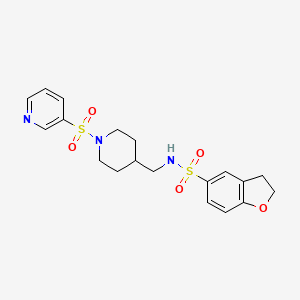
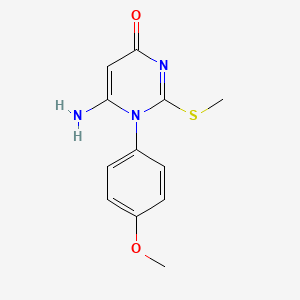
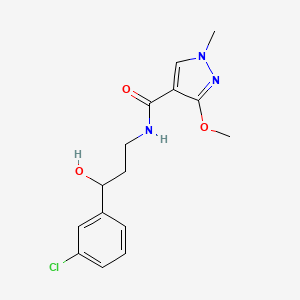
![(2E,5E)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2831789.png)
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
